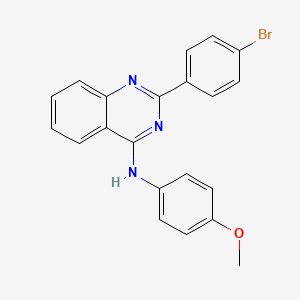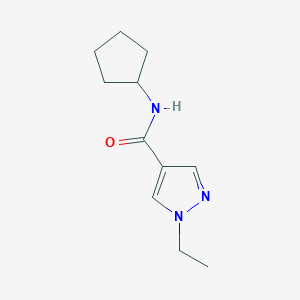![molecular formula C13H14N4O6S B4729140 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4729140.png)
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Overview
Description
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides. It contains both aromatic and heterocyclic structures, with functional groups such as nitro, methoxy, and thiadiazole moieties. This combination of functional groups and aromaticity provides it with unique chemical and physical properties, making it useful in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: : This involves the nitration of 4,5-dimethoxybenzamide followed by the thiadiazole ring formation via a nucleophilic substitution reaction with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine.
Route 2: : A direct synthesis approach where 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is subjected to nitration under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically utilizes a scaled-up version of the aforementioned synthetic routes. The primary focus is on optimizing reaction conditions, such as temperature control, solvent choice, and purification methods, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative reactions, particularly at the methoxy groups, forming corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The nitro group can be selectively reduced to an amine, resulting in 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-aminobenzamide.
Substitution: : The aromatic methoxy groups can be substituted through nucleophilic aromatic substitution reactions.
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Catalytic hydrogenation or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid.
Substitution: : Using strong nucleophiles like amines or thiols in the presence of a base.
Oxidation products: : Corresponding aldehydes and acids.
Reduction products: : Corresponding amine derivatives.
Substitution products: : Substituted derivatives retaining the benzamide and thiadiazole structures.
Scientific Research Applications
This compound has found applications across multiple fields due to its unique chemical structure:
Chemistry:Used as a building block in the synthesis of complex molecules.
Investigated for its reactivity and stability under various conditions.
Explored for its potential biological activity, such as antimicrobial and anti-inflammatory properties.
Studied for its interaction with biological macromolecules and cellular pathways.
Potential use in the design and development of novel therapeutic agents targeting specific diseases.
Research on its pharmacokinetics and pharmacodynamics.
Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action varies depending on its application. In biological systems, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitro group, for instance, can undergo bioreductive activation, generating reactive intermediates that can interact with cellular components. In chemical applications, its reactivity is governed by the electron-withdrawing and electron-donating effects of its functional groups.
Comparison with Similar Compounds
Similar Compounds:
4,5-dimethoxy-2-nitrobenzamide: : Lacks the thiadiazole moiety, affecting its overall reactivity and applications.
4,5-dimethoxy-N-[1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: : Similar structure but without the methoxymethyl group.
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide: : Similar core structure but lacks the methoxy groups on the aromatic ring.
Uniqueness: 4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide stands out due to the combination of its functional groups, providing distinct chemical reactivity and biological activity. The presence of the thiadiazole moiety and multiple methoxy groups contribute to its unique properties, distinguishing it from related compounds.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and understand its mechanisms of action, further highlighting its importance in scientific and industrial advancements.
Properties
IUPAC Name |
4,5-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c1-21-6-11-15-16-13(24-11)14-12(18)7-4-9(22-2)10(23-3)5-8(7)17(19)20/h4-5H,6H2,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJRMUTJQTSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4729063.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)
![3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA](/img/structure/B4729069.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4729094.png)
![4-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4729100.png)
![4-[({[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-1-BENZENESULFONAMIDE](/img/structure/B4729111.png)

![N-(3-BUTOXYPHENYL)-2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETAMIDE](/img/structure/B4729127.png)

![3-{[2-(benzoylamino)-3-methyl-2-butenoyl]amino}benzoic acid](/img/structure/B4729134.png)
